(E)-N-(3-(2-ethoxyethyl)-4,6-difluorobenzo[d]thiazol-2(3H)-ylidene)-2-(methylsulfonyl)benzamide
Description
The compound "(E)-N-(3-(2-ethoxyethyl)-4,6-difluorobenzo[d]thiazol-2(3H)-ylidene)-2-(methylsulfonyl)benzamide" features a benzo[d]thiazole core substituted with 4,6-difluoro groups, a 2-ethoxyethyl chain at the N3 position, and a methylsulfonyl benzamide moiety in the E-configuration. While direct synthetic or spectral data for this compound are absent in the provided evidence, its structural analogs offer insights into key properties and reactivity.
Properties
IUPAC Name |
N-[3-(2-ethoxyethyl)-4,6-difluoro-1,3-benzothiazol-2-ylidene]-2-methylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F2N2O4S2/c1-3-27-9-8-23-17-14(21)10-12(20)11-15(17)28-19(23)22-18(24)13-6-4-5-7-16(13)29(2,25)26/h4-7,10-11H,3,8-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHFZMWPODADRGN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCN1C2=C(C=C(C=C2SC1=NC(=O)C3=CC=CC=C3S(=O)(=O)C)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F2N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of this compound, also known as N-[(2E)-3-(2-ethoxyethyl)-4,6-difluoro-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-methanesulfonylbenzamide, are the enzymes phosphodiesterase 3 and phosphodiesterase 4 (PDE3 and PDE4) . These enzymes play a crucial role in the regulation of intracellular levels of cyclic nucleotides, which are important secondary messengers in cells.
Mode of Action
This compound acts as a selective dual inhibitor of PDE3 and PDE4. By inhibiting these enzymes, it prevents the breakdown of cyclic nucleotides, leading to increased intracellular levels of these messengers. This results in a combination of bronchodilator and non-steroidal anti-inflammatory effects .
Biochemical Pathways
The inhibition of PDE3 and PDE4 affects multiple biochemical pathways. The increased levels of cyclic nucleotides can lead to smooth muscle relaxation (bronchodilation) and reduced inflammatory response. This is particularly beneficial in conditions like chronic obstructive pulmonary disease (COPD), where airway constriction and inflammation are common symptoms.
Result of Action
The combined bronchodilator and anti-inflammatory action of this compound can help alleviate symptoms in COPD patients. It can reduce breathlessness and persistent coughing, improving the quality of life for these patients.
Comparison with Similar Compounds
Comparison with Structural Analogs
Benzothiazole Derivatives with Modified Side Chains
(Z)-N-(3-(2-Methoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-4-(methylsulfonyl)benzamide ()
- Structural Similarities : Shares the benzo[d]thiazole scaffold and methylsulfonyl substituents.
- Key Differences :
- Substituents : The Z-isomer has a 6-methylsulfonyl group and a methoxyethyl side chain, while the target compound features 4,6-difluoro substituents and an ethoxyethyl chain.
- Configuration : The E/Z isomerism may influence steric interactions and binding affinity.
- Molecular Weight : The Z-isomer (468.6 g/mol) is lighter due to the absence of fluorine atoms and a shorter side chain.
- Synthetic Notes: Both compounds likely require multi-step syntheses involving cyclization and coupling reactions, but specific protocols for the target compound remain undocumented.
Patent Derivatives (EP3348550A1, )
- Examples :
- N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(3-methoxyphenyl)acetamide
- N-(6-Trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide
- Comparison :
- Core Structure : These analogs replace the benzamide with acetamide but retain the benzothiazole ring.
- Substituent Effects : The trifluoromethyl group in these compounds enhances lipophilicity, whereas the target’s ethoxyethyl group may improve aqueous solubility.
- Electronic Profile : The methylsulfonyl group in the target compound is a stronger electron-withdrawing group compared to methoxy or phenyl substituents.
Thiadiazole and Triazole-Based Benzamides
N-(5-Isoxazol-5-yl-3-phenyl-3H-[1,3,4]-thiadiazol-2-ylidene)-benzamide ()
- Structural Divergence : Replaces the benzo[d]thiazole with a thiadiazole ring fused to an isoxazole.
- Spectral Data :
- IR absorption at 1606 cm⁻¹ (C=O stretch) aligns with the benzamide group in the target compound.
- Higher synthetic yield (70%) suggests stable intermediates, though the target’s synthesis may face challenges due to fluorine substitution.
1,2,4-Triazole Derivatives ()
- Examples : 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones [7–9]
- Key Contrasts :
- Tautomerism : These compounds exhibit thione-thiol tautomerism, absent in the rigid E-configuration of the target.
- Functional Groups : The sulfonylphenyl and difluorophenyl groups mirror the electron-withdrawing effects of the target’s 4,6-difluoro and methylsulfonyl motifs.
Thiazolidinone and Pesticide Analogs
(E)-4-((2,4-Dioxothiazolidin-5-ylidene)methyl)-N-phenylbenzamide ()
- Core Difference: Incorporates a thiazolidinone ring instead of benzo[d]thiazole.
Pesticide Compounds (–6)
- Examples : Etobenzanid (N-(2,3-dichlorophenyl)-4-(ethoxymethoxy)benzamide), Sulfentrazone
- Functional Group Comparison :
- Etobenzanid’s ethoxymethoxy group is less bulky than the target’s ethoxyethyl chain, possibly affecting membrane permeability.
- Sulfentrazone’s triazole and sulfonamide groups highlight the versatility of sulfonyl-containing compounds in agrochemicals vs. pharmaceuticals.
Research Findings and Implications
- Electronic Effects: The target’s 4,6-difluoro and methylsulfonyl groups likely enhance electrophilic character, improving interactions with biological targets compared to non-fluorinated analogs .
- Solubility vs. Bioactivity : The ethoxyethyl chain may balance lipophilicity and solubility, contrasting with the purely lipophilic trifluoromethyl groups in patent compounds .
- Synthetic Challenges : Fluorine incorporation and E-configuration control could necessitate specialized reagents or catalysts, as seen in ’s tautomer-selective syntheses.
Q & A
Q. How can researchers optimize the synthesis of this compound to improve yield and purity?
- Methodological Answer: Synthesis optimization requires precise control of reaction conditions. For analogous benzo[d]thiazole derivatives, key parameters include:
- Temperature: Maintain 60–80°C during cyclization to minimize side reactions .
- Solvent choice: Polar aprotic solvents (e.g., acetonitrile or DMF) enhance reaction efficiency .
- Catalysts: Use iodine or triethylamine to promote cyclization and reduce sulfur byproducts .
- Purification: Column chromatography with silica gel and elution gradients (e.g., hexane/ethyl acetate) achieves >95% purity .
Validate purity via HPLC and 1H/13C NMR to confirm structural integrity .
Q. What analytical techniques are critical for characterizing this compound's structure and stereochemistry?
- Methodological Answer:
- NMR spectroscopy: 1H and 13C NMR identify substituent positions and confirm the (E)-configuration via coupling constants and NOE effects .
- Mass spectrometry (HRMS): Determines molecular weight and fragmentation patterns, distinguishing isomers .
- X-ray crystallography: Resolves absolute stereochemistry and crystal packing effects, though this requires high-purity crystals .
Advanced Research Questions
Q. How can computational modeling guide the design of derivatives with enhanced biological activity?
- Methodological Answer:
- Docking studies: Use software like AutoDock Vina to predict binding affinities for targets (e.g., kinases or receptors). Focus on the benzo[d]thiazole core and sulfonyl group interactions .
- QSAR models: Correlate substituent electronic properties (Hammett constants) with bioactivity data from analogs (e.g., fluorinated derivatives show improved membrane permeability) .
- MD simulations: Assess conformational stability of the (E)-isomer in physiological conditions to prioritize synthetic targets .
Q. What strategies resolve contradictory data in biological activity assays for this compound?
- Methodological Answer:
- Dose-response validation: Replicate assays across multiple cell lines (e.g., HEK293 vs. HeLa) to rule out cell-specific artifacts .
- Metabolic stability testing: Use liver microsomes to identify rapid degradation pathways that may skew IC50 values .
- Off-target screening: Employ kinome-wide profiling to distinguish selective inhibition from promiscuous binding .
Q. How does the compound's stability under varying pH and temperature conditions impact experimental design?
- Methodological Answer:
- pH stability: Conduct accelerated degradation studies in buffers (pH 2–9) with HPLC monitoring. Benzo[d]thiazole derivatives degrade rapidly in acidic conditions, requiring neutral buffers for bioassays .
- Thermal stability: Thermogravimetric analysis (TGA) reveals decomposition above 150°C, guiding storage at 4°C in desiccated environments .
- Light sensitivity: UV-Vis spectroscopy identifies photooxidation risks; store in amber vials to prevent E→Z isomerization .
Q. What synthetic routes enable selective functionalization of the benzo[d]thiazole core?
- Methodological Answer:
- Electrophilic substitution: Introduce fluorine or methoxy groups at the 4/6 positions using directed ortho-metalation (DoM) with LDA .
- Cross-coupling: Suzuki-Miyaura reactions with aryl boronic acids modify the benzamide moiety while preserving the thiazole ring .
- Post-synthetic modifications: Reductive amination or sulfonylation of the ethyl side chain enhances solubility .
Q. How can researchers validate the compound's mechanism of action in complex biological systems?
- Methodological Answer:
- CRISPR-Cas9 knockout: Generate cell lines lacking putative targets (e.g., specific kinases) to confirm on-target effects .
- Chemical proteomics: Use photoaffinity labeling with a biotinylated analog to pull down interacting proteins .
- Transcriptomic profiling: RNA-seq identifies downstream pathways affected, distinguishing primary vs. secondary effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
